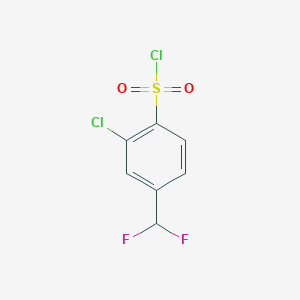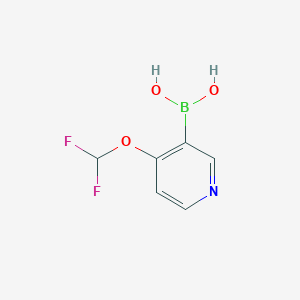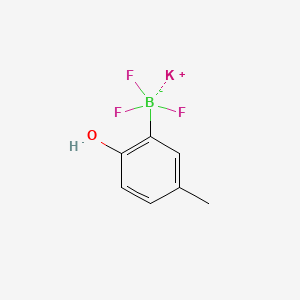
Potassium trifluoro(2-hydroxy-5-methylphenyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring substituted with a hydroxyl and a methyl group. The trifluoroborate group imparts stability and reactivity, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide typically involves the reaction of 2-hydroxy-5-methylphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane under an inert atmosphere to prevent moisture and air from affecting the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further improve the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Various boron-containing functional groups.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound can be used to label biomolecules for imaging and tracking purposes.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the trifluoroborate group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The hydroxyl and methyl groups on the phenyl ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide can be compared with other similar compounds such as:
- Potassium trifluoro(2-methylphenyl)boranuide
- Potassium trifluoro(2-hydroxy-3-methylphenyl)boranuide
- Potassium trifluoro(2-methoxyphenyl)boranuide
Uniqueness
The presence of both hydroxyl and methyl groups on the phenyl ring of potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide imparts unique reactivity and selectivity compared to its analogs. The hydroxyl group can engage in hydrogen bonding, while the methyl group provides steric hindrance, influencing the compound’s behavior in various chemical reactions.
List of Similar Compounds
- Potassium trifluoro(2-methylphenyl)boranuide
- Potassium trifluoro(2-hydroxy-3-methylphenyl)boranuide
- Potassium trifluoro(2-methoxyphenyl)boranuide
- Potassium trifluoro(5-methoxycarbonyl-2-methylphenyl)boranuide
特性
分子式 |
C7H7BF3KO |
|---|---|
分子量 |
214.04 g/mol |
IUPAC名 |
potassium;trifluoro-(2-hydroxy-5-methylphenyl)boranuide |
InChI |
InChI=1S/C7H7BF3O.K/c1-5-2-3-7(12)6(4-5)8(9,10)11;/h2-4,12H,1H3;/q-1;+1 |
InChIキー |
XPIXPMAKIXZNGD-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=C(C=CC(=C1)C)O)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-[(4-azidobutyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458635.png)
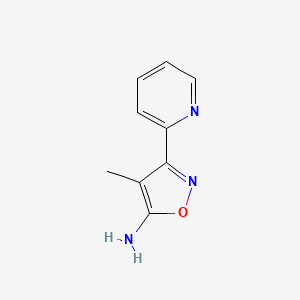
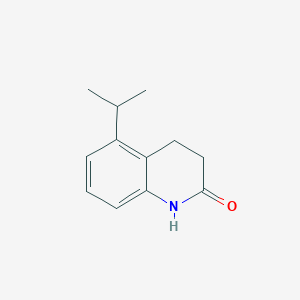
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride](/img/structure/B13458665.png)
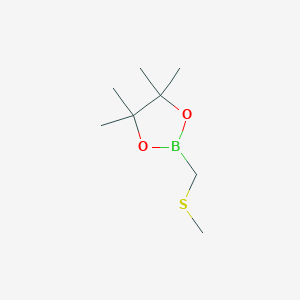

![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)

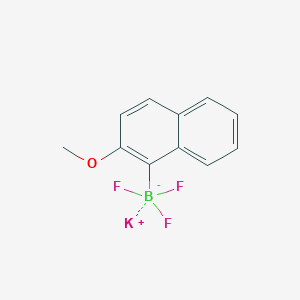
![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
![5-[(Tert-butoxy)carbonyl]-1-methyl-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458695.png)
